molecular formula C43H82O6 B3026150 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol

1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol

Cat. No.: B3026150
M. Wt: 695.1 g/mol
InChI Key: RFWJYKONNDGWCW-UHFFFAOYSA-N
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Description

This compound has been identified in crude coconut oil via GC–MS analysis, where it is classified as a fatty acid ester derivative . Its molecular structure features two ester linkages and a branched oxooctyl chain, which may influence its solubility, stability, and biological activity.

Properties

IUPAC Name

(2-hexadecanoyloxy-3-octanoyloxypropyl) hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H82O6/c1-4-7-10-13-15-17-19-21-23-25-27-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-12-9-6-3)49-43(46)37-34-31-28-26-24-22-20-18-16-14-11-8-5-2/h40H,4-39H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWJYKONNDGWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H82O6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol, palmitic acid, and octanoic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. The process may also include purification steps such as distillation and crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester is a fatty acid ester with diverse applications, stemming from its amphiphilic nature. It is used in cosmetics, personal care products, and potentially pharmacological and nutritional research. The compound's structure allows it to interact with both hydrophilic and hydrophobic environments, making it suitable for applications where solubility and emulsification are critical.

General Information
Hexadecanoic acid, also known as palmitic acid, is a saturated fatty acid with the chemical formula CH3(CH2)14COOHCH_3(CH_2)_{14}COOH. Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester is an ester formed from hexadecanoic acid and a derivative of octanol.

Synthesis
The synthesis of hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester typically involves an esterification reaction between hexadecanoic acid and a corresponding alcohol derivative. One efficient method includes a simple and cost-effective process suitable for industrial applications.

Applications

  • Cosmetics and Personal Care Products It is used as an emollient in cosmetics and personal care products.
  • Anti-inflammatory Properties Hexadecanoic acid derivatives exhibit anti-inflammatory effects, with the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. Extracts containing hexadecanoic acid showed significant inhibition of NO production without affecting cell viability, demonstrating its potential as an anti-inflammatory agent.
  • Anticancer Activity Hexadecanoic acid and its derivatives have been investigated for their cytotoxic effects against cancer cell lines. In a study involving the MCF-7 breast cancer cell line, hexadecanoic acid ethyl ester demonstrated a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment, suggesting it can induce apoptosis in cancer cells and may be a candidate for anticancer therapies.
  • Metabolic Effects The metabolism of hexadecanoic acid involves its conversion into various bioactive lipid mediators that play crucial roles in energy metabolism and cell signaling and is also implicated in lipid metabolism pathways, which are essential for maintaining cellular homeostasis and regulating inflammatory responses.

Reactions

Hexadecanoic acid esters can undergo several chemical reactions:

  • Hydrolysis In the presence of water and an acid or base catalyst, it can be hydrolyzed to release myristic acid, palmitic acid, and butyric acid.
  • Oxidation It can undergo oxidation reactions to form corresponding fatty acid peroxides.

Comparison with Similar Compounds

Hexadecanoic Acid, 1-(Hydroxymethyl)-1,2-Ethanediyl Ester

This analogue replaces the oxooctyl-oxymethyl group with a hydroxymethyl substituent.

Hexadecanoic Acid, 1-[[[(2-Aminoethoxy)Hydroxyphosphinyl]Oxy]Methyl]-1,2-Ethanediyl Ester

This derivative incorporates a phosphoethanolamine group, significantly altering its bioactivity. It has demonstrated hypoglycemic effects in Fagonia indica extracts, likely due to interactions with glucose transporters or insulin signaling pathways .

Octadecanoic Acid, 1-[[(1-Oxohexadecyl)Oxy]Methyl]-1,2-Ethanediyl Ester

With a longer C16 acyl chain (palmitoyl) instead of C8 (oxooctyl), this compound exhibits higher lipophilicity, which may enhance its membrane permeability and insecticidal efficacy against bruchid pests .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups LogP (Predicted)
Target Compound C₂₅H₄₆O₆ 454.63 Two esters, oxooctyl branch ~7.2
1-(Hydroxymethyl) variant C₁₉H₃₆O₅ 344.49 Hydroxymethyl, two esters ~5.8
Phosphoethanolamine derivative C₂₃H₄₆NO₈P 519.58 Phosphate, aminoethyl, esters ~3.1
C16-acyl variant C₅₅H₁₀₆O₆ 863.43 Long acyl chain, esters ~12.5

Notes:

  • The target compound’s oxooctyl branch increases hydrophobicity (LogP ~7.2) compared to the hydroxymethyl analogue (LogP ~5.8).
  • Phosphorylation (as in the phosphoethanolamine variant) drastically reduces LogP, enhancing water solubility .

Antimicrobial and Antioxidant Potential

  • The hydroxymethyl variant in rosemary oil exhibits antioxidant activity (0.0059% concentration in yogurt preservation) .

Insecticidal Properties

The C16-acyl analogue (octadecanoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl ester) demonstrated 85% mortality in bruchid pests, attributed to its lipophilic structure disrupting insect cuticles .

Role in Lipid Systems

The target compound’s presence in coconut oil suggests a role in lipid stabilization. Similar esters (e.g., glyceryl trilaurate) are used in food and cosmetic industries as emollients .

Key Research Findings

Structural Flexibility: Minor modifications (e.g., hydroxyl vs. acyl groups) drastically alter solubility and bioactivity. For instance, phosphorylation converts a lipophilic ester into a water-soluble hypoglycemic agent .

Industrial Relevance : The hydroxymethyl variant’s emulsifying properties make it valuable in dairy preservation, while the C16-acyl analogue’s hydrophobicity suits pest control .

Biosynthetic Pathways : These esters are likely synthesized via esterification of glycerol with activated fatty acids, a process observed in plant lipid metabolism .

Biological Activity

Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester, also known as a fatty acid ester derived from hexadecanoic acid (palmitic acid) and a derivative of octanol, exhibits various biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Hexadecanoic acid is a saturated fatty acid with the chemical formula C16H32O2C_{16}H_{32}O_2. The specific compound has an ester functional group that enhances its amphiphilic nature, allowing it to interact effectively with biological membranes. This property is crucial for its biological activity.

Antimicrobial Activity

Research indicates that hexadecanoic acid esters possess significant antimicrobial properties. A study evaluating the antimicrobial activity of various compounds found that hexadecanoic acid derivatives can inhibit the growth of several pathogenic microorganisms. For instance, the minimum inhibitory concentration (MIC) values for hexadecanoic acid ethyl ester ranged from 0.625 mg/mL to 1.25 mg/mL against bacteria such as Bacillus cereus and Streptococcus pyogenes .

Table 1: Antimicrobial Activity of Hexadecanoic Acid Derivatives

CompoundMIC (mg/mL)Inhibition Zone (mm)
Hexadecanoic Acid Ethyl Ester0.625 - 1.2529 (Bacillus cereus)
Hexadecenoic Acid0.375 - 328 (Streptococcus pyogenes)
Control (Ciprofloxacin)<0.003-

The mechanism by which hexadecanoic acid esters exert their antimicrobial effects is primarily through disruption of microbial cell membranes. The amphiphilic nature allows these compounds to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis .

Study on Antimicrobial Efficacy

In a study involving the hexane leaf extract of Anisopus mannii, hexadecanoic acid was identified as one of the major constituents contributing to the extract's antimicrobial activity against various pathogens . The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze the composition and determined that hexadecanoic acid ethyl ester was a key bioactive agent.

Toxicological Assessment

A comprehensive safety assessment of hexadecanoic acid esters indicated low toxicity levels in various biological systems, making them suitable candidates for pharmaceutical applications. Toxicity studies demonstrated that these compounds did not exhibit significant adverse effects at therapeutic doses .

Applications and Future Directions

Given its biological activities, hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester has potential applications in:

  • Pharmaceuticals : As an antimicrobial agent in topical formulations.
  • Cosmetics : Due to its emulsifying properties.
  • Food Industry : As a preservative or flavoring agent due to its safety profile.

Future research should focus on:

  • In Vivo Studies : To further elucidate the pharmacokinetics and therapeutic efficacy.
  • Synergistic Effects : Investigating combinations with other antimicrobial agents to enhance efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.